“2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-” is a chemical compound with the CAS Number: 1860067-55-5 . Its IUPAC name is (2S)-3-ethyl-1-methylazetidine-2-carboxylic acid . The molecular weight of this compound is 143.19 .
The InChI code for this compound is 1S/C7H13NO2/c1-3-5-4-8(2)6(5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
The compound is a solid at room temperature . and should be stored at refrigerator temperatures . The compound’s molecular formula is C7H13NO2 .
The synthesis of 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl, (2S)- typically involves several methods:
The molecular structure of 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl, (2S)- features:
Key structural parameters include:
2-Azetidinecarboxylic acid, 3-ethyl-1-methyl, (2S)- can participate in various chemical reactions:
The mechanism of action for 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl, (2S)- is not fully elucidated but is believed to involve:
The physical and chemical properties of 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl, (2S)- include:
Additional analyses such as NMR spectroscopy confirm structural integrity and purity during synthesis processes .
The applications of 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl, (2S)- span several fields:
The biosynthesis of 3-ethyl-1-methyl-(2S)-azetidine-2-carboxylic acid fundamentally relies on S-adenosylmethionine (SAM)-dependent enzymatic cyclization. AZE synthases catalyze an intramolecular 4-exo-tet cyclization of SAM, forming the strained azetidine ring while releasing methylthioadenosine (MTA) [1] [5]. This transformation is mechanistically distinct from related SAM cyclizations producing homoserine-γ-lactone or 1-aminocyclopropane-1-carboxylic acid (ACC). Key to this process is the enzyme's ability to enforce an exceptional substrate conformation within a desolvated active site, positioning the nucleophilic nitrogen atom for attack on the sulfonium-bound Cγ-carbon. Quantum mechanical calculations confirm that desolvation effects significantly lower the activation energy barrier by ~15-20 kcal/mol compared to the solution-phase reaction [1]. The reaction culminates in C-N bond formation and concomitant sulfonium decomposition, yielding the target azetidine scaffold. This mechanism represents a specialized branch of SAM-dependent chemistry within natural product biosynthesis, enabling efficient construction of strained heterocycles.
Table 1: Comparative SAM-Dependent Cyclization Products in Bacterial Systems
Enzyme Class | Substrate | Cyclization Type | Product | Released Cofactor |
---|---|---|---|---|
AZE Synthase | SAM | 4-exo-tet | Azetidine-2-carboxylate | Methylthioadenosine (MTA) |
ACC Synthase | SAM | 3-exo-tet | 1-Aminocyclopropane-1-carboxylate | MTA |
HSL Synthase | SAM | 5-endo-trig | Homoserine-γ-lactone | MTA |
AzeJ (from Pseudomonas aeruginosa) and VioH (from Cystobacter violaceus) serve as model enzymes for understanding azetidine biosynthesis, exhibiting significant functional divergence despite structural similarities. Both enzymes adopt a classic Rossmann fold characteristic of Class I methyltransferases, with monomers showing a backbone RMSD of 1.8 Å (72% Cα-atom alignment) [1]. However, critical differences dictate their catalytic efficiency:
Table 2: Functional Comparison of AzeJ and VioH Azetidine Synthases
Property | AzeJ | VioH |
---|---|---|
Source Organism | Pseudomonas aeruginosa | Cystobacter violaceus |
Quaternary Structure | Homodimer | Monomer |
Specific Activity | High | Low (requires VioG) |
Key Residues (SAH Binding) | Tyr176, Asn139, Ser203, Phe134, Tyr175 | Tyr homologs, No Ser203 equivalent |
Catalytic Efficiency (kcat/KM) | ~1.8 × 10⁴ M⁻¹s⁻¹ | Not detectable alone |
PDB ID (Complex) | 8RYD (SAH), 8RYE/8RYF (MTA:AZE) | 8RYG (SAH) |
Phylogenetic analysis reveals AZE synthases are widely distributed across diverse bacterial phyla, with notable prevalence and diversification within Actinobacteria, particularly Streptomyces species. These enzymes share sequence homology (~19-28% identity) with Class I methyltransferases but have evolved distinct catalytic functions favoring 4-exo-tet cyclization over methyl transfer [1] [5]. This functional shift is attributed to key structural adaptations:
The integration of 3-ethyl-1-methyl-(2S)-azetidine-2-carboxylic acid into complex natural products is exclusively mediated by multimodular NRPS machinery. Specialized adenylation (A) domains within these NRPS pathways recognize the azetidine moiety as a proline mimetic and activate it as an aminoacyl-adenylate. Subsequent covalent attachment to the peptidyl carrier protein (PCP) domain and incorporation into the growing peptide chain occurs via transpeptidation [1] [6] [8]. Key adaptations enable this process:
Crystallographic and mutagenesis studies reveal that cation-π interactions are critical for stabilizing both the transition state and the product during SAM cyclization. In AzeJ (PDB ID: 8RYE), the aromatic side chain of Phe134 engages in a strong cation-π interaction (distance ~3.5-4.0 Å) with the protonated nitrogen of the nascent azetidine ring in the MTA:AZE product complex [1] [5] [8]. This interaction:
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